molecular formula C6H12O2 B146681 2,2-Dimethylbutyric acid CAS No. 595-37-9

2,2-Dimethylbutyric acid

Cat. No.: B146681
CAS No.: 595-37-9
M. Wt: 116.16 g/mol
InChI Key: VUAXHMVRKOTJKP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dimebutic acid can be synthesized through various organic synthesis methods. One common method involves the oxidation of 2,2-dimethylbutanol using an oxidizing agent such as potassium permanganate or chromium trioxide . The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

In industrial settings, dimebutic acid can be produced through the catalytic hydrogenation of 2,2-dimethylbutyronitrile. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions . The resulting product is then purified through distillation and crystallization techniques to obtain high-purity dimebutic acid.

Chemical Reactions Analysis

Types of Reactions

Dimebutic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic conditions, controlled temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions, low temperature.

    Substitution: Halides (e.g., chlorine, bromine); basic or acidic conditions, moderate temperature.

Major Products Formed

    Oxidation: 2,2-Dimethylbutanoic acid derivatives.

    Reduction: 2,2-Dimethylbutanol.

    Substitution: Substituted dimebutic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimebutic acid is unique due to its specific molecular structure, which imparts distinct chemical reactivity and biological activity. Its ability to modulate metabolic pathways and influence gene expression makes it a valuable compound for research in various scientific fields .

Properties

IUPAC Name

2,2-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-4-6(2,3)5(7)8/h4H2,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAXHMVRKOTJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0032811
Record name 2,2-Dimethylbutanoic acid
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Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

595-37-9
Record name 2,2-Dimethylbutanoic acid
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Record name 2,2-Dimethylbutyric acid
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Record name 2,2-Dimethylbutanoic acid
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Record name 2,2-Dimethylbutanoic acid
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Record name 2,2-dimethylbutyric acid
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Record name Dimebutic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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